molecular formula C6H12N2O4S2 B12403599 L-Cystine-3,3'-13C2

L-Cystine-3,3'-13C2

Cat. No.: B12403599
M. Wt: 242.3 g/mol
InChI Key: LEVWYRKDKASIDU-IPSUFKGASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cystine-3,3’-13C2 is synthesized by incorporating carbon-13 isotopes into the L-Cystine molecule. The synthetic route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The process may involve multiple steps, including the protection of functional groups, isotope labeling, and deprotection .

Industrial Production Methods

Industrial production of L-Cystine-3,3’-13C2 often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate carbon-13 isotopes into the L-Cystine during their metabolic processes. The fermentation broth is then processed to isolate and purify the labeled L-Cystine .

Chemical Reactions Analysis

Types of Reactions

L-Cystine-3,3’-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Cystine-3,3’-13C2 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis in various studies. Some of its applications include:

    Biomolecular NMR: Used in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics.

    Metabolism Studies: Helps in tracing metabolic pathways and understanding the role of L-Cystine in cellular processes.

    Proteomics: Used in mass spectrometry-based proteomics to identify and quantify proteins.

    Drug Development: Assists in studying the pharmacokinetics and pharmacodynamics of drugs

Mechanism of Action

L-Cystine-3,3’-13C2 exerts its effects primarily through its role as a sulfur-containing amino acid. It participates in redox reactions, acting as an antioxidant and protecting cells from oxidative stress. It is also involved in the synthesis of glutathione, a critical antioxidant in cellular defense mechanisms. The labeled isotopes allow for detailed studies of these processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cystine-3,3’-13C2 is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways involving L-Cystine is crucial .

Properties

Molecular Formula

C6H12N2O4S2

Molecular Weight

242.3 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxy(113C)ethyl]disulfanyl](313C)propanoic acid

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1+1,2+1

InChI Key

LEVWYRKDKASIDU-IPSUFKGASA-N

Isomeric SMILES

[13CH2]([C@@H](C(=O)O)N)SS[13CH2][C@@H](C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Origin of Product

United States

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